molecular formula C10H20N2O2 B13782841 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis- CAS No. 65293-96-1

2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-

Cat. No.: B13782841
CAS No.: 65293-96-1
M. Wt: 200.28 g/mol
InChI Key: AYXBIYDHXJERBN-UHFFFAOYSA-N
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Description

2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is a chemical compound with the molecular formula C10H19N4O It is known for its complex structure, which includes two butanol groups connected by an ethanediyldinitrilo bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of 2-butanone with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process is designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetra(3-hydroxypropyl)ethylene diamine: A compound with a similar ethanediyldinitrilo bridge but different functional groups.

    3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Another compound with a similar core structure but different substituents.

Uniqueness

2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its specific combination of butanol groups and the ethanediyldinitrilo bridge. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

65293-96-1

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

4-[2-(3-hydroxybutylideneamino)ethylimino]butan-2-ol

InChI

InChI=1S/C10H20N2O2/c1-9(13)3-5-11-7-8-12-6-4-10(2)14/h5-6,9-10,13-14H,3-4,7-8H2,1-2H3

InChI Key

AYXBIYDHXJERBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC=NCCN=CCC(C)O)O

Origin of Product

United States

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